5-Chloro-2-(isopentyloxy)aniline
Description
Significance of Substituted Aniline (B41778) Derivatives in Chemical Synthesis and Advanced Materials
Substituted anilines are a class of organic compounds that are fundamental to numerous areas of chemical synthesis and materials science. Their versatile structure, consisting of an aniline core with various functional groups, allows for the fine-tuning of their chemical and physical properties. This adaptability makes them invaluable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
In the realm of materials science, substituted anilines are crucial building blocks for high-performance polymers and organic electronic materials. The nature and position of the substituents on the aniline ring can significantly influence the electronic properties, thermal stability, and solubility of the resulting materials. For instance, the introduction of specific side chains can lead to the development of materials with tailored optical or conductive properties, suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Research Context of Aryloxyanilines and Haloanilines
The structural makeup of 5-Chloro-2-(isopentyloxy)aniline places it at the intersection of two significant subclasses of substituted anilines: aryloxyanilines and haloanilines. Both these groups have been the subject of extensive research due to their unique and valuable characteristics.
Aryloxyanilines , which feature an ether linkage at the ortho position to the amino group, are recognized for their utility in the synthesis of dyes and pharmaceuticals. The ether group can impart increased flexibility and specific binding capabilities to the molecule. For example, compounds like 5-Chloro-2-phenoxyaniline (B41261) are important intermediates in the production of acid dyes. guidechem.com
Haloanilines , on the other hand, are characterized by the presence of one or more halogen atoms on the aromatic ring. The introduction of halogens can enhance the metabolic stability and lipophilicity of a molecule, which are desirable traits in drug design. researchgate.net Halogenated anilines have demonstrated a range of biological activities, including antimicrobial and antibiofilm properties. researchgate.netnih.govbohrium.com Research has shown that halogen atoms can improve the binding affinity of compounds to biological targets through stabilizing halogen bond interactions. nih.gov
The combination of an alkoxy group and a halogen on the aniline scaffold, as seen in 5-Chloro-2-(isopentyloxy)aniline, offers a promising avenue for the development of new molecules with potentially synergistic or unique properties derived from both functionalities.
Overview of Academic Research Trajectories for 5-Chloro-2-(isopentyloxy)aniline
While dedicated academic literature on 5-Chloro-2-(isopentyloxy)aniline is not extensive, its research trajectory can be inferred from studies on closely related compounds and its availability as a research chemical. scbt.comscbt.com The primary areas of interest for a molecule with its specific substitution pattern—a chloro group at position 5 and an isopentyloxy group at position 2—likely lie in medicinal chemistry and materials science.
The synthesis of analogous compounds, such as 5-chloro-2-phenoxyaniline and 5-chloro-2-(2,4-dichlorophenoxy)aniline, typically involves the reduction of the corresponding nitroaromatic precursor. guidechem.comgoogle.com This suggests a probable synthetic route for 5-Chloro-2-(isopentyloxy)aniline would start from 1-chloro-4-isopentyloxy-2-nitrobenzene.
Given the known biological activities of haloanilines and alkoxy-substituted anilines, it is plausible that research into 5-Chloro-2-(isopentyloxy)aniline would investigate its potential as an antimicrobial, antifungal, or anticancer agent. researchgate.netnih.govresearchgate.net The isopentyloxy group, in particular, may influence the compound's solubility and membrane permeability, potentially enhancing its biological efficacy.
In materials science, the focus would likely be on its use as a monomer or a precursor for polymers with specific dielectric or optical properties. The combination of the chloro and isopentyloxy groups could be exploited to tune the electronic and physical characteristics of novel materials.
Physicochemical Properties of 5-Chloro-2-(isopentyloxy)aniline
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.70 g/mol |
Data sourced from Santa Cruz Biotechnology. scbt.com
Properties
IUPAC Name |
5-chloro-2-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNIUCDRTHQHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Isopentyloxy Aniline
Advanced Synthetic Routes to 5-Chloro-2-(isopentyloxy)aniline
The construction of the 5-Chloro-2-(isopentyloxy)aniline molecular framework can be approached through various precursor-based strategies and catalytic methods. These routes are designed to control the regioselectivity of the substitutions and to introduce the functional groups in a logical sequence.
Precursor-Based Synthesis Strategies
Precursor-based syntheses are foundational in the preparation of 5-Chloro-2-(isopentyloxy)aniline. These methods typically involve the modification of a pre-existing aromatic scaffold through sequential reactions.
The direct introduction of an amino group onto a halogenated aryl ether precursor, such as 1-chloro-4-(isopentyloxy)benzene, represents a potential synthetic pathway. However, the direct amination of aryl halides, particularly unactivated ones, can be challenging. bath.ac.uk The presence of the isopentyloxy group, an electron-donating group, further deactivates the aryl halide towards nucleophilic aromatic substitution.
Modern catalytic systems, often employing palladium or copper catalysts with specialized ligands, have been developed to facilitate such transformations, known as the Buchwald-Hartwig amination. cmu.edunih.gov These reactions can utilize ammonia (B1221849) or ammonia surrogates as the nitrogen source. nih.govlookchem.com The general scheme involves the oxidative addition of the aryl halide to a low-valent metal catalyst, followed by reaction with the amine and subsequent reductive elimination to yield the aniline (B41778) product and regenerate the catalyst.
A plausible, though not explicitly documented, approach for the synthesis of 5-Chloro-2-(isopentyloxy)aniline via this method would involve the palladium-catalyzed amination of a suitable precursor like 1,4-dichloro-2-(isopentyloxy)benzene. However, controlling the regioselectivity of the amination to favor the desired isomer would be a significant challenge.
A more common and generally more efficient strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. researchgate.netasianpubs.org For the synthesis of 5-Chloro-2-(isopentyloxy)aniline, the key intermediate would be 1-chloro-4-(isopentyloxy)-2-nitrobenzene . This precursor contains the correct arrangement of the chloro and isopentyloxy groups, and the nitro group can be selectively reduced to an amine without affecting the other functionalities.
Several reducing agents can be employed for this transformation. A classic and effective method is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). semanticscholar.org This method is known for its high yield and tolerance of various functional groups, including ethers and aryl halides. semanticscholar.org
Alternatively, catalytic hydrogenation offers a cleaner and more atom-economical approach. asianpubs.org This typically involves reacting the nitro compound with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). asianpubs.org These reactions are often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate temperatures and pressures. Gold-based catalysts have also been shown to be highly chemoselective for the reduction of nitro groups. asianpubs.org
A representative reaction scheme for the reduction of the nitroaryloxy precursor is shown below:
Table 1: Comparison of Reducing Agents for the Synthesis of 5-Chloro-2-(isopentyloxy)aniline from its Nitro Precursor
| Reducing Agent/System | Typical Reaction Conditions | Advantages | Potential Challenges |
| SnCl₂ / HCl | Ethanol, Reflux | High yield, tolerant of other functional groups. semanticscholar.org | Stoichiometric amounts of metal salts are produced as waste. |
| H₂ / Pd/C | Ethanol, Room Temperature, 1-4 atm H₂ | Clean reaction, high yield, catalytic. asianpubs.org | Potential for dehalogenation, requires specialized equipment for handling hydrogen gas. |
| Fe / NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective. | Generates iron sludge as a byproduct. |
| NaBH₄ / CoCl₂ | Methanol, Room Temperature | Mild conditions. researchgate.net | Can sometimes reduce other functional groups. |
The synthesis of the crucial precursor, 1-chloro-4-(isopentyloxy)-2-nitrobenzene, is typically achieved through a Williamson ether synthesis. researchgate.netresearchgate.net This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. For this specific synthesis, the starting materials would be 4-chloro-2-nitrophenol and an isopentyl halide (e.g., isopentyl bromide).
The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol. The resulting phenoxide then acts as a nucleophile, attacking the isopentyl halide in an Sₙ2 reaction to form the desired ether.
Catalytic Approaches in 5-Chloro-2-(isopentyloxy)aniline Synthesis
Heterogeneous Catalysis
The synthesis of chloro-substituted anilines, a class of compounds to which 5-Chloro-2-(isopentyloxy)aniline belongs, often involves the reduction of a nitro group to an amine. While specific examples detailing the heterogeneous catalytic synthesis of 5-Chloro-2-(isopentyloxy)aniline are not prevalent in the provided search results, the synthesis of analogous compounds like 5-chloro-2-methyl aniline provides insight into applicable methods. One such method involves the reduction of 4-chloro-2-nitrotoluene (B43163) using a polysulfide in the presence of an ammonium (B1175870) salt. This reaction is heated to a temperature between 30-105 °C. google.com A significant drawback of some catalytic methods is the potential for catalyst poisoning, which can lead to poor activation performance and lower yields. google.com
The synthesis of the precursor, 5-Chloro-2-nitroaniline (B48662), can be achieved through the amination of 2,4-dichloronitrobenzene (B57281). In a typical procedure, 2,4-dichloronitrobenzene is heated with liquid ammonia in an autoclave at 160°C for 8 hours. This process, followed by crystallization from methanol, yields the pure product. guidechem.com Another patented method describes the high-pressure amination of 2,4-dichloronitrobenzene in a solvent like toluene, with reaction temperatures ranging from 90 to 160°C and pressures from 1.0 to 10.0 MPa. google.com
The following table summarizes a synthetic route for a related compound, which could be adapted for 5-Chloro-2-(isopentyloxy)aniline.
| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Reference |
| 4-chloro-2-nitrotoluene | Polysulfide, Ammonium Salt | Water | 30-105 | - | 5-chloro-2-methyl aniline | google.com |
| 2,4-dichloronitrobenzene | Liquid Ammonia | Toluene | 160 | - | 5-Chloro-2-nitroaniline | guidechem.com |
| 2,4-dichloronitrobenzene | Ammoniate | Toluene | 90-160 | 1.0-10.0 | 5-Chloro-2-nitroaniline | google.com |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. sigmaaldrich.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. sigmaaldrich.comgctlc.org Other key tenets include the use of safer solvents and auxiliaries, designing for energy efficiency, utilizing renewable feedstocks, and reducing unnecessary derivatization. sigmaaldrich.comgctlc.org
In the context of synthesizing compounds like 5-Chloro-2-(isopentyloxy)aniline, a green chemistry approach would prioritize several key aspects:
Waste Reduction: It is preferable to prevent waste than to treat it after it has been created. sigmaaldrich.com For instance, a patented synthesis of Albendazole, which utilizes 5-Chloro-2-nitroaniline, avoids the use of the expensive and malodorous propylthiol and replaces a high-risk hydrogenation step with a cheaper alkali sulfide (B99878) reduction process. This new synthesis reportedly creates significantly less waste. guidechem.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.org
Safer Solvents: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. gctlc.orgebin.pub Many traditional organic reactions utilize hazardous solvents, and a green approach would seek alternatives. researchgate.net
Reduction of Derivatives: Unnecessary derivatization, such as the use of blocking groups or protection/deprotection steps, should be minimized or avoided as they require additional reagents and can generate waste. sigmaaldrich.comscispace.com
Derivatization Strategies for 5-Chloro-2-(isopentyloxy)aniline Analogues
The functional groups of 5-Chloro-2-(isopentyloxy)aniline—the amine, the aromatic ring, and the isopentyloxy moiety—offer multiple sites for derivatization to create a library of analogues.
N-Functionalization and Amine Reactivity
The primary amine group is a key site for functionalization. General protocols for the N-functionalization of related heterocyclic compounds, such as 1,2-azaborines, have been developed and can serve as a model. nih.gov These methods include reactions with various electrophiles. nih.gov
For instance, the synthesis of N-substituted amides can be achieved through the reaction of a carboxylic acid with an aniline in the presence of a coupling agent. In the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives, an aniline was reacted with ethylchloroformate and triethylamine (B128534) in dichloromethane. researchgate.net Another approach involves the direct reaction between a primary amine and a carboxylic acid, like 5-chlorosalicylic acid, using phosphorus trichloride (B1173362) in an inert organic solvent. researchgate.net
The reactivity of the amine group is also demonstrated in the synthesis of N-(2,2,2-trichloroethylidene)-5-chlorothien-2-ylsulfonamide, where the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid reacts with trichloroethylene. arkat-usa.org This resulting imine can then react with N-nucleophiles. arkat-usa.org
Substitutions on the Aromatic Ring
The aromatic ring of 5-Chloro-2-(isopentyloxy)aniline is another site for modification. The existing chloro and isopentyloxy groups will direct incoming electrophiles to specific positions on the ring. While direct examples for this specific molecule are not detailed, general principles of electrophilic aromatic substitution on substituted benzenes would apply.
In a related example, the synthesis of 2-nitro-4-iodo-5-chloroaniline is achieved by reacting 2-nitro-5-chloroaniline with N-iodosuccinimide, demonstrating the possibility of introducing additional substituents onto the aromatic ring. guidechem.com Furthermore, the halogen atom in compounds like 5-chloroindolizines is activated for nucleophilic substitution, allowing for the introduction of various functional groups. beilstein-journals.org This suggests that the chloro group on 5-Chloro-2-(isopentyloxy)aniline could potentially be replaced by other nucleophiles under suitable conditions.
Modifications of the Isopentyloxy Moiety
The isopentyloxy group can also be a target for chemical modification. For example, in the synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, the alkoxy group is introduced by reacting 5-chloro-2-hydroxy-N-phenylbenzamide with various chloro-substituted acid ethyl esters in the presence of potassium carbonate. researchgate.net This demonstrates a method for creating a variety of ether linkages at the 2-position of the benzene (B151609) ring.
The following table illustrates the synthesis of various alkoxy derivatives from a hydroxy precursor.
| Hydroxy Precursor | Reagent | Base | Product | Reference |
| 5-chloro-2-hydroxy-N-phenylbenzamide | Ethyl chloroacetate | K₂CO₃ | 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester | researchgate.net |
| 5-chloro-2-hydroxy-N-phenylbenzamide | Ethyl 2-chloropropionate | K₂CO₃ | 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}propanoic acid, ethyl ester | researchgate.net |
| 5-chloro-2-hydroxy-N-phenylbenzamide | Ethyl 4-chlorobutyrate | K₂CO₃ | 4-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}butanoic acid, ethyl ester | researchgate.net |
Tandem Reactions and Multi-Component Synthesis
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to principles of pot, atom, and step economy. nih.govnih.gov These reactions are valuable for rapidly generating libraries of structurally diverse molecules. nih.gov
While specific MCRs involving 5-Chloro-2-(isopentyloxy)aniline are not explicitly detailed, the principles of MCRs can be applied to its derivatization. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for synthesizing peptide and depsipeptide analogues. beilstein-journals.org A tandem approach combining such reactions could be envisioned, where 5-Chloro-2-(isopentyloxy)aniline acts as the amine component.
An example of a one-pot multicomponent tandem reaction is the synthesis of 2-amino-3-benzylindoles, which involves the simultaneous introduction of two functional groups onto an indole (B1671886) core. rsc.org This highlights the potential for developing novel MCRs that incorporate 5-Chloro-2-(isopentyloxy)aniline to construct complex molecular architectures in a streamlined fashion.
Reaction Mechanism Elucidation in Synthesis
While specific studies elucidating the reaction mechanism for the synthesis of 5-Chloro-2-(isopentyloxy)aniline are not extensively documented in dedicated literature, the mechanism can be confidently inferred from its structural components. The molecule consists of an aniline core, a chloro group, and an isopentyloxy ether group. The formation of the ether linkage is a classic transformation in organic synthesis, most commonly achieved via the Williamson ether synthesis. This method remains one of the most versatile and widely used procedures for preparing symmetrical and asymmetrical ethers. masterorganicchemistry.combyjus.com
The most probable synthetic pathway to 5-Chloro-2-(isopentyloxy)aniline involves the reaction of 2-amino-4-chlorophenol (B47367) with an isopentyl halide (such as isopentyl bromide or isopentyl chloride) in the presence of a base. The reaction proceeds through a well-established SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com
The key steps of this proposed mechanism are as follows:
Deprotonation: The first step of the synthesis is an acid-base reaction. The phenolic hydroxyl group of 2-amino-4-chlorophenol is acidic and reacts with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH)) to form a sodium or potassium phenoxide salt. byjus.comyoutube.com This deprotonation is crucial because the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol, significantly accelerating the rate of the subsequent substitution reaction. masterorganicchemistry.com
Nucleophilic Attack: The second step is the core SN2 reaction. The highly nucleophilic oxygen atom of the 2-amino-4-chlorophenoxide ion attacks the electrophilic carbon atom of the isopentyl halide. This carbon is the one directly bonded to the halogen (the leaving group). The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral (though in the case of isopentyl halide, it is not). byjus.com
Transition State and Product Formation: The reaction proceeds through a single, concerted transition state where the new carbon-oxygen bond is forming simultaneously as the carbon-halogen bond is breaking. byjus.com The departure of the halide ion (e.g., Br⁻, Cl⁻) results in the formation of the final ether product, 5-Chloro-2-(isopentyloxy)aniline, and a salt byproduct (e.g., NaBr, NaCl).
The choice of an isopentyl halide, which is a primary alkyl halide, is ideal for the Williamson ether synthesis. This is because primary alkyl halides are sterically unhindered, which favors the SN2 pathway and minimizes the competing E2 (elimination) side reaction that can become significant with secondary and tertiary alkyl halides. masterorganicchemistry.comyoutube.com
| Reactant/Reagent | Role in Mechanism | Justification |
| 2-Amino-4-chlorophenol | Nucleophile Precursor | The phenolic -OH group is deprotonated to form the active nucleophile. |
| Base (e.g., NaH, K₂CO₃) | Deprotonating Agent | Removes the acidic proton from the phenol to generate the more reactive phenoxide ion. youtube.com |
| Isopentyl Halide | Electrophile | Provides the electrophilic carbon center for the nucleophilic attack by the phenoxide. byjus.com |
| Halide Ion (e.g., Br⁻, Cl⁻) | Leaving Group | A good leaving group is essential for the SN2 reaction to proceed efficiently. |
| Solvent (e.g., Acetonitrile) | Reaction Medium | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 mechanism. byjus.com |
Spectroscopic Characterization and Structural Analysis of 5 Chloro 2 Isopentyloxy Aniline
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
NMR spectroscopy provides an unparalleled, atom-level insight into the molecular framework of 5-Chloro-2-(isopentyloxy)aniline. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a detailed map of the proton and carbon environments can be constructed.
The ¹H NMR spectrum of 5-Chloro-2-(isopentyloxy)aniline offers a wealth of information regarding the electronic environment of the protons. The chemical shifts (δ) of the aromatic protons are influenced by the interplay of the electron-donating amino (-NH₂) and isopentyloxy groups, and the electron-withdrawing chloro (-Cl) substituent. The proton ortho to the amino group and meta to the chloro group (H-6) typically appears as a doublet. The proton meta to the amino group and ortho to the chloro group (H-4) often presents as a doublet of doublets due to coupling with both adjacent protons. The proton para to the amino group and meta to the chloro group (H-3) will also show a characteristic splitting pattern. The amino group protons usually appear as a broad singlet.
In the aliphatic region, the protons of the isopentyloxy side chain exhibit distinct signals. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) are the most deshielded, appearing as a triplet. The methine proton and the other methylene protons of the isopentyl group will show complex multiplets, while the terminal methyl groups will appear as a doublet.
Table 1: Predicted ¹H NMR Data for 5-Chloro-2-(isopentyloxy)aniline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Protons | 6.5 - 7.0 | m |
| NH₂ | 3.5 - 4.5 | br s |
| O-CH₂ | 3.9 - 4.1 | t |
| CH (isopentyl) | 1.8 - 2.0 | m |
| CH₂ (isopentyl) | 1.6 - 1.8 | m |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and instrument parameters.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are determined by the nature of the attached substituents. The carbon atom bearing the isopentyloxy group (C-2) and the carbon attached to the amino group (C-1) are significantly shielded. Conversely, the carbon atom bonded to the electron-withdrawing chlorine atom (C-5) is deshielded. The remaining aromatic carbons can be assigned based on their expected electronic environments and through correlation with proton signals using 2D NMR techniques. researchgate.net
The aliphatic carbons of the isopentyloxy group appear in the upfield region of the spectrum. The carbon of the methylene group directly attached to the oxygen atom (O-CH₂) is the most downfield among the aliphatic carbons.
Table 2: Predicted ¹³C NMR Data for 5-Chloro-2-(isopentyloxy)aniline
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-O) | 145 - 150 |
| C-1 (C-N) | 135 - 140 |
| C-5 (C-Cl) | 125 - 130 |
| Aromatic CH | 110 - 120 |
| O-CH₂ | 65 - 70 |
| CH (isopentyl) | 35 - 40 |
| CH₂ (isopentyl) | 20 - 25 |
Note: The exact chemical shifts can vary based on the solvent and instrument parameters.
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of 5-Chloro-2-(isopentyloxy)aniline. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling relationships. libretexts.org It would show correlations between adjacent aromatic protons and between the protons within the isopentyloxy side chain, confirming their connectivity. libretexts.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. wikipedia.org It is instrumental in definitively assigning each carbon signal to its directly attached proton(s). youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure. For instance, it would show correlations from the O-CH₂ protons to the aromatic C-2 carbon.
These 2D NMR techniques, when used in combination, provide a robust and detailed confirmation of the molecular structure of 5-Chloro-2-(isopentyloxy)aniline. wikipedia.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of 5-Chloro-2-(isopentyloxy)aniline, offering valuable information about its functional groups and bonding characteristics.
The IR and Raman spectra of 5-Chloro-2-(isopentyloxy)aniline display characteristic absorption bands that correspond to specific functional groups within the molecule.
N-H Vibrations: The amino group exhibits symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the isopentyloxy group appear below 3000 cm⁻¹.
C-O and C-N Vibrations: The aryl-alkyl ether C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range. The C-N stretching of the aromatic amine typically appears around 1280-1350 cm⁻¹. researchgate.netresearchgate.net
Aromatic C=C Vibrations: The stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region.
C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.net
Table 3: General IR and Raman Band Assignments for Substituted Anilines
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1280 - 1350 |
| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1260 |
The presence of the amino group in 5-Chloro-2-(isopentyloxy)aniline introduces the possibility of intermolecular hydrogen bonding. These interactions can significantly influence the position and shape of the N-H stretching bands in the IR spectrum. In the condensed phase, these bands are often broadened and shifted to lower wavenumbers compared to the gas phase, which is a hallmark of hydrogen bonding. tandfonline.com
The ortho-isopentyloxy group can also lead to intramolecular hydrogen bonding between the ether oxygen and one of the N-H protons. cdnsciencepub.com This interaction can lead to a further splitting or shifting of the N-H vibrational bands. researchgate.net The study of these vibrational shifts, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the strength and nature of these hydrogen bonding interactions. tandfonline.com The analysis of the vibrational spectra can also reveal information about the planarity of the amino group and the electronic effects of the substituents on the aniline (B41778) ring. materialsciencejournal.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and emission spectroscopy, provides valuable insights into the electronic structure of a molecule. These techniques probe the transitions between electronic energy levels, which are influenced by the molecule's chromophores and auxochromes.
The UV-Vis absorption spectrum of 5-Chloro-2-(isopentyloxy)aniline is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene (B151609) ring and the lone pair of electrons on the nitrogen and oxygen atoms. The aniline moiety itself typically displays two main absorption bands. nih.govaatbio.com For aniline, these bands are observed around 230 nm and 280 nm. The presence of the chloro, amino, and isopentyloxy groups on the benzene ring will influence the position and intensity of these absorption maxima.
The amino group (-NH2) and the isopentyloxy group (-OCH2CH2CH(CH3)2) are both auxochromes with lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic (red) shift in the π → π* transitions compared to unsubstituted benzene. The chlorine atom, being an electron-withdrawing group through induction but a π-donor through resonance, will also modulate the electronic transitions.
The emission spectrum, or fluorescence, of 5-Chloro-2-(isopentyloxy)aniline would provide further information about its excited state. The most fluorescent species of aniline derivatives are typically the non-ionized, neutral forms, which show fluorescence maxima around 350 nm. nih.gov The fluorescence intensity and the position of the emission maximum are highly dependent on the nature and position of the substituents on the aniline ring. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can either enhance or quench it depending on their position and the nature of the excited state. researchgate.net
Table 1: Expected UV-Vis Absorption and Emission Characteristics of 5-Chloro-2-(isopentyloxy)aniline
| Spectroscopic Parameter | Expected Range/Value | Influencing Factors |
|---|---|---|
| Absorption Maximum (λmax) for π → π* | 230 - 300 nm | Benzene ring, amino group, isopentyloxy group, chloro group |
| Absorption Maximum (λmax) for n → π* | > 300 nm | Amino and isopentyloxy oxygen lone pairs |
| Molar Absorptivity (ε) | Moderate to High | Conjugation and probability of transitions |
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a substance in response to a change in the polarity of the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. For molecules like 5-Chloro-2-(isopentyloxy)aniline, which possess a significant dipole moment that can change upon electronic excitation, solvatochromic effects are expected.
In polar solvents, molecules with a more polar excited state than the ground state will exhibit a bathochromic (red) shift, as the polar solvent molecules will stabilize the excited state to a greater extent. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed in polar solvents. Given the presence of the electron-donating amino and isopentyloxy groups and the electron-withdrawing chloro group, it is likely that the excited state of 5-Chloro-2-(isopentyloxy)aniline is more polar than its ground state, leading to positive solvatochromism.
The pH of the environment will also significantly affect the electronic spectra. Protonation of the amino group in acidic conditions would lead to the formation of an anilinium ion. This would eliminate the n → π* transition of the amino group's lone pair and cause a significant hypsochromic shift in the π → π* transitions due to the loss of the strong auxochromic effect of the -NH2 group.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 5-Chloro-2-(isopentyloxy)aniline, the molecular formula is C11H16ClNO. The exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Table 2: Predicted High-Resolution Mass Spectrometry Data for 5-Chloro-2-(isopentyloxy)aniline
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺• (with ³⁵Cl) | C11H16³⁵ClNO⁺• | 213.0920 |
| [M]⁺• (with ³⁷Cl) | C11H16³⁷ClNO⁺• | 215.0891 |
| [M+H]⁺ (with ³⁵Cl) | C11H17³⁵ClNO⁺ | 214.0999 |
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks separated by two mass units ([M]⁺• and [M+2]⁺•) in a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The analysis of these fragment ions provides valuable structural information. The fragmentation of 5-Chloro-2-(isopentyloxy)aniline is expected to be directed by the functional groups present.
Common fragmentation pathways for this molecule would include:
Alpha-cleavage adjacent to the amino group, which is a characteristic fragmentation for amines. libretexts.org
Cleavage of the ether bond , either at the C-O bond of the aromatic ring or the O-C bond of the isopentyl group. Fragmentation of the isopentyl chain itself is also likely.
Loss of the chloro substituent or cleavage of the aromatic ring, although the latter is generally less favorable due to the stability of the aromatic system.
The fragmentation of anisole (B1667542) derivatives often involves the loss of a methyl radical followed by the elimination of carbon monoxide (CO). researchgate.net A similar pathway might be observed here with the loss of the isopentyl group.
Table 3: Plausible Mass Spectrometry Fragments for 5-Chloro-2-(isopentyloxy)aniline
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 213/215 | Molecular ion [M]⁺• |
| 142/144 | Loss of the isopentyl group (C5H11) |
| 111/113 | Loss of the isopentyloxy group (OC5H11) |
| 77 | Phenyl cation (C6H5⁺) |
| 71 | Isopentyl cation (C5H11⁺) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. bioengineer.org While no specific crystal structure for 5-Chloro-2-(isopentyloxy)aniline has been reported in the Cambridge Structural Database, we can infer its likely solid-state structure based on known structures of related aniline derivatives. nih.govresearchgate.net
In the solid state, the molecules of 5-Chloro-2-(isopentyloxy)aniline would be expected to pack in a way that maximizes intermolecular interactions. These interactions would likely include:
Hydrogen bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds with neighboring molecules. core.ac.uk
π-π stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. nih.gov
The presence of the bulky isopentyloxy group may hinder close packing and could lead to a less dense crystal structure compared to smaller aniline derivatives. The chlorine atom can also participate in halogen bonding (C-Cl···N or C-Cl···O), which is a directional interaction that can influence the crystal packing. nih.gov
Table 4: Expected Crystallographic Parameters and Interactions for 5-Chloro-2-(isopentyloxy)aniline
| Parameter | Expected Feature |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Intermolecular Interactions | Hydrogen bonding (N-H···N, N-H···O), π-π stacking, van der Waals forces, possible halogen bonding |
Spectroscopic and Structural Analysis of 5-Chloro-2-(isopentyloxy)aniline Not Available
A comprehensive search of available scientific literature and databases has revealed a lack of published research on the specific spectroscopic characterization and structural analysis of the chemical compound 5-Chloro-2-(isopentyloxy)aniline.
Therefore, detailed information regarding the crystal packing, intermolecular interactions, and conformational analysis in the solid state for this particular molecule is not currently available. While data exists for structurally related compounds, no specific crystallographic or in-depth spectroscopic studies for 5-Chloro-2-(isopentyloxy)aniline could be located.
Further research and publication in peer-reviewed scientific journals would be required to provide the data necessary to fulfill the detailed structural analysis requested.
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Isopentyloxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the molecular and electronic structure of 5-Chloro-2-(isopentyloxy)aniline.
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. By approximating the electron density, DFT can determine the lowest energy conformation of a molecule, known as the optimized geometry. For substituted anilines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common and reliable choice. bohrium.comresearchgate.net
The process of geometry optimization involves iterative calculations that adjust the positions of the atoms until a stationary point on the potential energy surface is found. This provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. For 5-Chloro-2-(isopentyloxy)aniline, the optimization would reveal the spatial arrangement of the chloro, isopentyloxy, and amino groups on the aniline (B41778) ring, including the planarity of the amine group relative to the aromatic ring. Studies on similar molecules, like chloro-substituted anilines, have successfully used DFT to reproduce experimental data. researchgate.net
Table 1: Predicted Optimized Geometric Parameters for 5-Chloro-2-(isopentyloxy)aniline using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.40 Å |
| C-O (ring) Bond Length | ~1.36 Å |
| N-H Bond Length | ~1.01 Å |
| C-N-H Bond Angle | ~113° |
| C-C-Cl Bond Angle | ~119° |
| Dihedral Angle (C-C-N-H) | ~35-45° |
Note: These values are illustrative and based on typical results for similar substituted anilines from computational studies.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a detailed description of the electronic structure. umn.eduresearchgate.net For aniline and its derivatives, ab initio calculations can elucidate the influence of substituents on the electronic properties.
These methods are crucial for understanding the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic properties. For 5-Chloro-2-(isopentyloxy)aniline, ab initio calculations would provide insights into the electron-donating nature of the amino and isopentyloxy groups and the electron-withdrawing effect of the chlorine atom.
Basis Set Selection and Computational Efficiency Considerations
The choice of a basis set is a critical aspect of any quantum chemical calculation, balancing accuracy with computational cost. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing elements like chlorine, larger and more flexible basis sets are generally required for accurate descriptions.
Commonly used basis sets for substituted anilines include Pople-style basis sets like 6-31G* and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVDZ. bohrium.comresearchgate.netnanobioletters.com The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately model the electronic distribution, especially for systems with lone pairs and electronegative atoms. While larger basis sets provide more accurate results, they also significantly increase the computational time and resources required. Therefore, a compromise is often made to achieve the desired level of accuracy within practical computational limits. For a molecule of the size of 5-Chloro-2-(isopentyloxy)aniline, a basis set like 6-311++G(d,p) would offer a good balance of accuracy and efficiency for DFT calculations. researchgate.net
Electronic Structure and Reactivity Descriptors
From the electronic structure calculations, several descriptors can be derived to predict the reactivity of 5-Chloro-2-(isopentyloxy)aniline.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. tsijournals.com A smaller gap suggests that the molecule is more reactive.
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 5-Chloro-2-(isopentyloxy)aniline
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are illustrative and based on trends observed in computational studies of similar substituted anilines.
Electrostatic Potential and Charge Distribution Analysis
The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The ESP map shows regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). researchgate.netresearchgate.netyoutube.com
For 5-Chloro-2-(isopentyloxy)aniline, the ESP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the isopentyloxy group, indicating their nucleophilic character. The hydrogen atoms of the amino group and potentially the region around the chlorine atom might exhibit a more positive potential, suggesting sites for nucleophilic attack. The analysis of Mulliken or Natural Bond Orbital (NBO) charges can provide a quantitative measure of the charge distribution on each atom, further refining the prediction of reactive sites.
Spin Density Distributions in Radical Species
When a molecule like 5-Chloro-2-(isopentyloxy)aniline is oxidized to form a radical cation, the resulting unpaired electron is not localized on a single atom. Instead, it is distributed across the molecule. The spin density is a measure of this distribution, representing the difference between the density of electrons with alpha spin and those with beta spin at any given point in space. Understanding this distribution is crucial for predicting the reactivity of the radical species and interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netnih.gov
Theoretical calculations, such as Density Functional Theory (DFT), can map the spin density across the radical cation of 5-Chloro-2-(isopentyloxy)aniline. In typical aniline radical cations, the highest spin density is often located on the nitrogen atom and specific carbon atoms within the aromatic ring, indicating significant delocalization of the unpaired electron. researchgate.netumich.edu The distribution is governed by two primary mechanisms: spin delocalization, which spreads positive spin density through the molecule's orbital system, and spin polarization, which can induce spin density of the opposite sign on adjacent atoms. nih.gov For the 5-Chloro-2-(isopentyloxy)aniline radical, it is expected that the nitrogen atom and the C2, C4, and C6 positions of the phenyl ring would bear significant positive spin density, while the chloro and isopentyloxy substituents would modulate this distribution.
Table 1: Illustrative Spin Density Distribution in the 5-Chloro-2-(isopentyloxy)aniline Radical Cation This table presents a hypothetical distribution based on general principles for substituted aniline radicals. The values are qualitative indicators of where spin density is likely to be concentrated.
| Atomic Center | Predicted Spin Density Sign | Rationale |
| N (Amine) | + (Major) | Primary site of electron removal, high electronegativity. |
| C1 (Amine-bearing) | - (Minor) | Spin polarization from adjacent nitrogen. |
| C2 (Alkoxy-bearing) | + (Major) | Delocalization into the π-system, ortho position. |
| C3 | - (Minor) | Spin polarization effect. |
| C4 | + (Major) | Delocalization into the π-system, para position. |
| C5 (Chloro-bearing) | - (Minor) | Inductive effect of chlorine and spin polarization. |
| C6 | + (Major) | Delocalization into the π-system, ortho position. |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the structures of intermediates, locate transition states, and determine the most plausible mechanism. nih.gov
For a molecule like 5-Chloro-2-(isopentyloxy)aniline, various transformations can be modeled, such as electrophilic aromatic substitution, oxidation, or annulation reactions. nih.gov Using DFT methods, such as B3LYP with a basis set like 6-31+G**, researchers can propose several possible reaction pathways and compute the energy of each stationary point along these paths. acs.org
For instance, in a hypothetical annulation reaction, one could model the initial nucleophilic attack of the aniline nitrogen onto an electrophile, followed by subsequent cyclization and aromatization steps. The calculations would reveal the precise geometry of each intermediate and transition state. Studies on similar systems have successfully modeled multiple competing pathways, comparing their relative energies to determine the most favorable route. nih.govacs.org For example, a reaction might proceed through a four-membered heterocyclic ring intermediate, and computational modeling can confirm the viability of such a structure.
A critical outcome of reaction mechanism modeling is the calculation of activation barriers (Gibbs free energy of activation, ΔG‡). This barrier represents the energy required to reach the transition state and is the primary determinant of the reaction rate. A higher activation barrier corresponds to a slower reaction. Computational studies on aniline reactions have shown that plausible mechanistic pathways can have activation energies in the range of 29-32 kcal/mol.
Once the activation barriers are known, rate constants can be estimated using Transition State Theory (TST). These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed mechanism. The effect of temperature on the rate constant can also be modeled, providing a comprehensive kinetic profile of the reaction.
Table 2: Hypothetical Activation Barriers for a Transformation of 5-Chloro-2-(isopentyloxy)aniline This table illustrates how computational results would be presented for different proposed mechanistic pathways of a given reaction.
| Proposed Pathway | Rate-Determining Step | Computational Method | Calculated Activation Barrier (ΔG‡) in kcal/mol |
| Pathway A | Initial Nucleophilic Attack | B3LYP/6-31+G | 31.5 |
| Pathway B | Cyclization via 4-membered ring | B3LYP/6-31+G | 29.8 |
| Pathway C | Direct Displacement | B3LYP/6-31+G** | 42.1 |
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics calculations are excellent for static structures and reaction energies, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD provides a "movie" of molecular behavior, offering insights into flexibility, conformational changes, and interactions with the surrounding environment. ajchem-a.com
The behavior of a molecule is heavily influenced by its solvent. MD simulations explicitly model the solvent molecules (e.g., water), providing a detailed picture of solvation. acs.org For 5-Chloro-2-(isopentyloxy)aniline in an aqueous solution, simulations can identify and quantify the hydrogen bonds between the amine group and surrounding water molecules. bohrium.com The structure of the solvent shell can be analyzed using Radial Distribution Functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. acs.org These simulations show that for an aniline derivative, the first coordination shell of water hydrogen atoms around the amine nitrogen is typically located at about 0.19 nm. acs.org
Table 3: Key Intermolecular Interactions of 5-Chloro-2-(isopentyloxy)aniline Analyzed via MD Simulation
| Interaction Type | Interacting Groups | Significance |
| Hydrogen Bonding (Donor) | Aniline N-H with solvent O (e.g., H₂O) | Governs solubility and stabilizes the solute. |
| Hydrogen Bonding (Acceptor) | Alkoxy O with solvent H (e.g., H₂O) | Contributes to solvation and local solvent structure. |
| Dipole-Dipole | C-Cl bond with polar solvent molecules | Influences orientation and electrostatic interactions. |
| Van der Waals | Aromatic ring and alkyl chain with solvent | Non-specific interactions contributing to the overall solvation energy. |
Topological and Quantum Chemical Descriptors Analysis
Topological and quantum chemical descriptors are powerful tools in computational chemistry that translate the complex quantum mechanical information of a molecule into interpretable, chemically intuitive concepts. These methods analyze the electron density and related scalar fields to characterize bonding, electronic localization, and non-covalent interactions.
The Electron Localization Function (ELF) is a method used to visualize the localization of electron pairs in a molecule. nih.govresearchgate.net It provides a clear picture of core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF value of 0.5 corresponds to a uniform electron gas, indicating delocalized electrons. researchgate.netresearchgate.net
For 5-Chloro-2-(isopentyloxy)aniline, an ELF analysis would reveal the precise locations of covalent bonds, such as the C-C bonds in the benzene (B151609) ring, the C-N bond of the aniline group, the C-O bond of the ether group, and the C-Cl bond. It would also highlight the lone pairs on the nitrogen, oxygen, and chlorine atoms. The analysis would allow for a quantitative assessment of the bond character, distinguishing between single, double, and aromatic bonds through the population of the corresponding ELF basins.
Illustrative Data: The following table presents hypothetical ELF basin populations for 5-Chloro-2-(isopentyloxy)aniline, illustrating the expected distinctions between different types of bonds and lone pairs. This data is for illustrative purposes only, as specific computational studies for this molecule are not publicly available.
| Basin Type | Associated Atoms | Hypothetical Population (e) |
| Core | C (Aromatic) | 2.1 - 2.3 |
| Core | N | 2.1 |
| Core | O | 2.2 |
| Core | Cl | 10.1 |
| Lone Pair | N | 3.2 |
| Lone Pair | O | 2.8 x 2 |
| Lone Pair | Cl | 2.9 x 3 |
| Covalent Bond | C-C (Aromatic) | 2.8 - 3.1 |
| Covalent Bond | C-N | 2.1 |
| Covalent Bond | C-O | 1.9 |
| Covalent Bond | C-Cl | 1.8 |
| Covalent Bond | C-H | 1.9 - 2.0 |
Similar to ELF, the Localized Orbital Locator (LOL) is a scalar field that provides insight into regions of high electron localization. researchgate.netnih.gov It is particularly effective at distinguishing between bonding and non-bonding regions. The LOL values also range from 0 to 1, with higher values indicating greater localization. LOL maps often show sharp and well-defined structures for covalent bonds and lone pairs.
A LOL analysis of 5-Chloro-2-(isopentyloxy)aniline would complement the ELF findings by providing a clear and intuitive map of the bonding framework and lone pair regions. researchgate.net The analysis would be instrumental in visualizing the electronic structure, and any areas of significant charge accumulation or depletion, which are crucial for understanding the molecule's reactivity.
Illustrative Data: The following table provides hypothetical LOL values at bond critical points (BCPs) for selected bonds in 5-Chloro-2-(isopentyloxy)aniline. Higher values suggest a more localized, covalent character. This data is for illustrative purposes only.
| Bond | Hypothetical LOL Value at BCP |
| C-C (Aromatic) | 0.6 - 0.7 |
| C-N | 0.55 |
| C-O | 0.50 |
| C-Cl | 0.45 |
| N-H | 0.75 |
| C-H (Aliphatic) | 0.80 |
The Average Localized Ionization Energy (ALIE) is a descriptor that represents the average energy required to remove an electron from a specific point in the space of a molecule. acs.orgnih.gov Regions with low ALIE values correspond to the locations of the most loosely held electrons, making them susceptible to electrophilic attack. acs.orgnih.gov Therefore, ALIE maps are excellent tools for predicting the reactive sites of a molecule towards electrophiles.
For 5-Chloro-2-(isopentyloxy)aniline, an ALIE analysis would identify the most nucleophilic sites. It is expected that the lowest ALIE values would be found around the nitrogen atom of the aniline group and potentially on the ortho and para positions of the benzene ring, which are activated by the electron-donating amino and isopentyloxy groups. The chlorine atom, being electronegative, would likely exhibit higher ALIE values in its vicinity.
Illustrative Data: The table below shows hypothetical minimum ALIE values (in eV) on the molecular surface near key functional groups of 5-Chloro-2-(isopentyloxy)aniline. Lower values indicate higher reactivity towards electrophiles. This data is for illustrative purposes only.
| Functional Group/Region | Hypothetical Minimum ALIE (eV) |
| Amino Group (-NH2) | 7.5 |
| Isopentyloxy Group (-O-R) | 8.0 |
| Aromatic Ring (ortho to -NH2) | 8.2 |
| Aromatic Ring (meta to -NH2) | 8.8 |
| Chlorine Atom (-Cl) | 9.5 |
The Reduced Density Gradient (RDG) is a method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. researchgate.netresearchgate.net By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be identified. Strong attractive interactions (like hydrogen bonds) appear as spikes at negative values, weak van der Waals interactions appear as spikes around zero, and strong repulsive interactions (steric clashes) appear as spikes at positive values.
An RDG analysis of 5-Chloro-2-(isopentyloxy)aniline would reveal the presence of intramolecular non-covalent interactions. For instance, it could show weak hydrogen bonds between the hydrogen atoms of the amino group and the oxygen atom of the isopentyloxy group, or between the amino group and the chlorine atom. It would also map out the van der Waals interactions within the isopentyloxy chain and between the substituents and the aromatic ring. This information is crucial for understanding the molecule's conformational preferences and its interactions with other molecules.
Illustrative Data: This table provides an illustrative interpretation of potential RDG analysis results for 5-Chloro-2-(isopentyloxy)aniline. This data is for illustrative purposes only.
| Interaction Type | Sign(λ₂)ρ | Expected RDG Value | Color on NCI Plot |
| Steric Repulsion (e.g., in crowded regions) | > 0 | Low | Red |
| van der Waals (e.g., within alkyl chain) | ~ 0 | Low | Green |
| Hydrogen Bond (e.g., NH...O) | < 0 | Low | Blue |
Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Isopentyloxy Aniline
Reactivity of the Amino Group
The primary amino group is a site of rich chemical reactivity, functioning as a base and a nucleophile. Its reactivity is modulated by the electronic effects of the substituents on the aniline (B41778) ring.
Protonation and Basicity Studies
The basicity of an arylamine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In aniline, these lone pair electrons are delocalized into the aromatic π-system, which significantly reduces its basicity compared to aliphatic amines. libretexts.org For 5-Chloro-2-(isopentyloxy)aniline, the substituents on the ring further modify this basicity.
The isopentyloxy group at the ortho position is an electron-donating group (EDG) through its resonance (+R) effect, which tends to increase the electron density on the nitrogen atom, thereby increasing basicity. Conversely, the chlorine atom at the meta position (relative to the amino group) is an electron-withdrawing group (EWG) primarily through its inductive (-I) effect. quora.com This effect withdraws electron density from the ring, making the nitrogen lone pair less available and thus decreasing basicity.
The net basicity of 5-Chloro-2-(isopentyloxy)aniline is a balance of these opposing effects. Compared to aniline (pKa of conjugate acid ≈ 4.6), the presence of the electron-withdrawing chlorine atom is expected to make the compound less basic. While the ortho-alkoxy group is electron-donating, its effect on basicity can be complex due to potential steric hindrance and hydrogen bonding interactions with the amino group. Generally, anilines with electron-withdrawing groups are less basic than aniline itself. libretexts.org
Table 1: Comparative Basicity of Substituted Anilines
| Compound | Substituent(s) | pKa of Conjugate Acid | Effect on Basicity Relative to Aniline |
| Aniline | -H | 4.6 | Reference |
| p-Chloroaniline | p-Cl | 4.0 | Less Basic (-I, +R effects) |
| m-Chloroaniline | m-Cl | 3.5 | Less Basic (-I effect) |
| o-Anisidine | o-OCH3 | 4.5 | Slightly Less Basic (Inductive/Steric) |
| p-Anisidine | p-OCH3 | 5.3 | More Basic (+R effect) |
Note: pKa values are approximate and can vary with measurement conditions. The table illustrates general trends.
Nucleophilic Reactivity in Organic Transformations
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, enabling it to participate in a variety of organic transformations. Common reactions include acylation, alkylation, and diazotization.
Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. For instance, the reaction of a related compound, 5-chloro-2-methoxyaniline, with benzoyl chloride would yield the corresponding N-benzoyl derivative. researchgate.net It is expected that 5-Chloro-2-(isopentyloxy)aniline would react similarly. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
Diazotization: Primary aromatic amines react with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl, to form diazonium salts. This reaction is conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The resulting aryl diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -I, -F) via Sandmeyer or Schiemann reactions.
Table 2: Representative Nucleophilic Reactions of the Amino Group
| Reaction Type | Reagent(s) | Product Type | General Conditions |
| Acylation | R-COCl, Pyridine | Amide | Room Temperature |
| Sulfonylation | R-SO2Cl, Pyridine | Sulfonamide | Room Temperature |
| Diazotization | NaNO2, HCl | Diazonium Salt | 0-5 °C |
Oxidative Pathways and Radical Formation
Anilines are susceptible to oxidation, and the reaction pathway can be controlled to yield different products. The oxidation process often involves the initial formation of an aniline radical cation through single-electron transfer (SET). umn.edudtu.dk The stability of this radical cation is influenced by the ring substituents. Electron-donating groups, like the isopentyloxy group, can stabilize the radical cation, facilitating oxidation.
Mild oxidizing agents can lead to the formation of dimeric products like azoxybenzenes. acs.org More vigorous oxidation can lead to the formation of nitroso or nitro compounds, or complex polymeric materials known as aniline black. The specific outcome depends heavily on the oxidant used and the reaction conditions. niscpr.res.inaip.org For instance, oxidation with hydrogen peroxide in the presence of a base can be controlled to selectively produce either azoxybenzenes or nitrobenzenes. acs.org The formation of radical cations from substituted benzenes has been studied using techniques like pulse radiolysis, which allows for the characterization of these transient species. dtu.dkbeilstein-journals.org
Reactivity of the Aryl Halide Moiety (Chlorine Substituent)
The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, it can be replaced under specific reaction conditions or activated to participate in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.orglibretexts.org
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.
In 5-Chloro-2-(isopentyloxy)aniline, the ring is not strongly activated for SNAr. The amino and isopentyloxy groups are electron-donating, which destabilizes the negatively charged intermediate required for the SNAr mechanism. Therefore, direct displacement of the chlorine atom by common nucleophiles is highly unfavorable. For substitution to occur at this position, a different mechanism, such as one involving a benzyne (B1209423) intermediate under harsh conditions (strong base), would be required, or the electronic nature of the ring would need to be altered, for example, by introducing a nitro group. A relevant industrial process is the synthesis of 5-chloro-2-nitroaniline (B48662) from 2,4-dichloronitrobenzene (B57281), where a chlorine atom is substituted by ammonia (B1221849) under high pressure; this reaction is facilitated by the activating effect of the ortho-nitro group. guidechem.comgoogle.com
Cross-Coupling Reactions
The chlorine atom of 5-Chloro-2-(isopentyloxy)aniline can serve as a handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in catalyst design have made their use more common.
Palladium-catalyzed reactions are particularly prominent. For example, in Buchwald-Hartwig amination or C-O coupling, a palladium catalyst with a specialized phosphine (B1218219) ligand can couple the aryl chloride with an amine or an alcohol. nih.gov Similarly, Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) could potentially be employed to introduce new carbon-based substituents at the position of the chlorine atom. researchgate.net
Cobalt-catalyzed cross-coupling reactions have also emerged as a practical alternative for the arylation of heterocycles and other substrates using aryl halides. nih.gov These methods often operate under mild conditions and offer a different reactivity profile compared to palladium-based systems.
Table 3: Examples of Cross-Coupling Reactions with Aryl Chlorides
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | R-B(OH)2 | Pd(OAc)2 / SPhos | Aryl-Aryl |
| Buchwald-Hartwig | R-OH | Pd(OAc)2 / t-BuBrettPhos | Aryl Ether |
| Buchwald-Hartwig | R2NH | Pd2(dba)3 / RuPhos | Aryl Amine |
| Sonogashira | R-C≡CH | Pd(PPh3)4 / CuI | Aryl Alkane |
Note: The specific catalyst, ligand, base, and solvent system must be optimized for each substrate.
Reactivity of the Isopentyloxy Side Chain
The isopentyloxy group, an ether linkage, is generally stable but can undergo specific reactions under forcing conditions.
Ether Cleavage Reactions
The ether bond in 5-Chloro-2-(isopentyloxy)aniline can be cleaved under strongly acidic conditions, typically with hydrogen halides such as hydrogen iodide (HI) or hydrogen bromide (HBr). rsc.orgorganic-chemistry.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes the isopentyloxy group a better leaving group. organic-chemistry.org Subsequently, a nucleophilic attack by the halide ion on the adjacent carbon atom of the isopentyl group leads to the cleavage of the C-O bond.
Given that the carbon atom attached to the oxygen is part of a primary alkyl group (isopentyl), the cleavage is expected to proceed through an S_N_2 mechanism. organic-chemistry.org This involves the nucleophilic halide attacking the less sterically hindered carbon of the protonated ether. The expected products of this reaction would be 5-chloro-2-aminophenol and isopentyl iodide.
Table 1: Predicted Products of Ether Cleavage of 5-Chloro-2-(isopentyloxy)aniline with HI
| Reactant | Reagent | Predicted Products | Mechanism |
| 5-Chloro-2-(isopentyloxy)aniline | HI | 5-Chloro-2-aminophenol and Isopentyl iodide | S_N_2 |
It is important to note that the cleavage will occur at the alkyl-oxygen bond and not the aryl-oxygen bond, as the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. organic-chemistry.org
Functionalization of the Alkyl Chain
The isopentyl side chain, being a saturated alkyl group, is generally unreactive towards many reagents. However, functionalization could potentially be achieved through radical halogenation, although this process would likely lack selectivity and could lead to a mixture of products halogenated at different positions along the isopentyl chain. Due to the presence of the reactive amino group and the activated aromatic ring, selective functionalization of the alkyl chain without affecting other parts of the molecule would be challenging.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of 5-Chloro-2-(isopentyloxy)aniline is activated towards electrophilic substitution due to the presence of the electron-donating amino (-NH₂) and isopentyloxy (-OR) groups. libretexts.org Conversely, the chloro (-Cl) group is a deactivating group.
In electrophilic aromatic substitution, the incoming electrophile will be directed to the positions ortho and para to the activating groups. The amino group is a strong activating group and directs ortho and para. The isopentyloxy group is also an activating, ortho-para directing group. The chloro group, while deactivating, also directs ortho and para.
Considering the positions on the ring:
Position 1: Substituted with the amino group.
Position 2: Substituted with the isopentyloxy group.
Position 3: Ortho to the isopentyloxy group and meta to the amino and chloro groups.
Position 4: Para to the amino group and ortho to the chloro group.
Position 5: Substituted with the chloro group.
Position 6: Para to the isopentyloxy group and ortho to the amino group.
The powerful activating and directing effect of the amino group at position 1, and the isopentyloxy group at position 2, will strongly favor substitution at positions 4 and 6. Steric hindrance from the bulky isopentyloxy group might slightly disfavor substitution at position 3. Therefore, electrophilic substitution is most likely to occur at the positions para to the amino group (position 4) and ortho to the amino group (position 6).
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of 5-Chloro-2-(isopentyloxy)aniline
| Reaction Type | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-5-chloro-2-(isopentyloxy)aniline and 6-Nitro-5-chloro-2-(isopentyloxy)aniline |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo-5-chloro-2-(isopentyloxy)aniline and 6-Bromo-5-chloro-2-(isopentyloxy)aniline |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-5-chloro-2-(isopentyloxy)aniline and 6-Acetyl-5-chloro-2-(isopentyloxy)aniline |
Nucleophilic aromatic substitution on the benzene ring is less likely due to the presence of electron-donating groups which increase the electron density of the ring, making it less susceptible to attack by nucleophiles. cdnsciencepub.comacs.org However, the presence of the chloro substituent provides a potential site for nucleophilic attack, especially under harsh reaction conditions or if activated by a strongly electron-withdrawing group introduced elsewhere on the ring. For a nucleophilic substitution to occur at the position of the chlorine atom, a strong nucleophile and typically high temperatures and pressures would be required. nih.gov The reaction would proceed via an addition-elimination (S_N_Ar) mechanism. acs.org
Intramolecular Interactions and Rearrangements
The spatial arrangement of the amino and isopentyloxy groups on the benzene ring allows for potential intramolecular interactions. An intramolecular hydrogen bond could form between the hydrogen atoms of the amino group and the oxygen atom of the isopentyloxy group. mdpi.comustc.edu.cnrsc.org This interaction could influence the conformation and reactivity of the molecule. Spectroscopic techniques such as NMR and IR could be employed to study the presence and strength of such hydrogen bonds. rsc.orgmdpi.com
Substituted anilines can undergo various rearrangement reactions. rsc.org Two notable rearrangements that could be envisioned for derivatives of 5-Chloro-2-(isopentyloxy)aniline are the Smiles and Claisen rearrangements.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. rsc.orgacs.org If the isopentyloxy side chain were modified to contain a suitable nucleophile, a Smiles rearrangement could potentially occur, leading to the migration of the aryl group.
The Claisen rearrangement is a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement that occurs with allyl aryl ethers. organic-chemistry.orgwikipedia.orglibretexts.org If the isopentyl group were replaced by an allyl group, the resulting O-allyl-5-chloro-2-aminobenzene could undergo a thermal or acid-catalyzed Claisen rearrangement to introduce the allyl group onto the benzene ring, likely at the ortho position to the hydroxyl group that would be formed. libretexts.orgslideshare.net
Table 3: Potential Rearrangement Reactions of 5-Chloro-2-(isopentyloxy)aniline Derivatives
| Rearrangement Type | Required Structural Feature in Derivative | General Product Description |
| Smiles Rearrangement | Nucleophilic group on the isopentyloxy side chain | Migration of the substituted aryl group. rsc.orgacs.org |
| Claisen Rearrangement | Replacement of isopentyl with an allyl group | Migration of the allyl group from oxygen to the aromatic ring. organic-chemistry.orgwikipedia.orglibretexts.orgslideshare.net |
These potential reactions highlight the rich and complex chemistry that can be anticipated for 5-Chloro-2-(isopentyloxy)aniline and its derivatives, stemming from the unique combination of functional groups present in its structure. Further experimental studies would be necessary to fully elucidate the specific reaction pathways and product distributions for this compound.
Advanced Applications in Materials Science and Catalysis
Precursor in Functional Materials Development
The aniline (B41778) moiety serves as a fundamental unit for the synthesis of a variety of functional polymers and materials. The specific substituents on 5-Chloro-2-(isopentyloxy)aniline allow for the fine-tuning of material properties.
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.net However, a major drawback of pristine PANI is its poor solubility in common organic solvents, which complicates processing and limits its applications. nih.gov
One effective strategy to overcome this limitation is the introduction of substituents onto the aniline monomer. researchgate.net The polymerization of substituted anilines, such as 5-Chloro-2-(isopentyloxy)aniline, leads to modified PANI derivatives with enhanced properties.
Improved Solubility: The bulky, non-polar isopentyloxy group on the aniline ring increases the steric hindrance between polymer chains. This weakens the strong interchain interactions that are responsible for the poor solubility of unsubstituted PANI, thereby making the resulting polymer more soluble in organic solvents. researchgate.netnih.gov Research on other ortho-substituted anilines has demonstrated that incorporating alkyl or alkoxy groups has a beneficial effect on the solubility of the corresponding polymers. nih.gov
Tunable Conductivity: While substituents can enhance solubility, they also influence the polymer's electronic properties. The presence of groups on the aromatic ring can affect the planarity of the polymer backbone and the efficiency of electron delocalization. The electron-donating isopentyloxy group and the electron-withdrawing chloro group have opposing electronic effects, which would modulate the ultimate conductivity of the polymer. Studies on poly(chloroaniline) have shown that halogen substituents tend to make the polymers slightly less conductive than PANI. researchgate.net The final conductivity of a polymer derived from 5-Chloro-2-(isopentyloxy)aniline would therefore be a balance of these steric and electronic effects.
The oxidative polymerization of 5-Chloro-2-(isopentyloxy)aniline, typically using an oxidant like ammonium (B1175870) persulfate in an acidic medium, would yield a substituted PANI. nih.gov The properties of this polymer can be compared to other substituted PANIs as shown in the table below.
| Monomer/Polymer | Substituent Effects | Resulting Property |
| Poly(2-alkylaniline)s | The alkyl group increases steric hindrance. | Enhanced solubility in organic solvents. nih.gov |
| Poly(chloroaniline) | The halogen atom is electron-withdrawing. | Generally lower conductivity than PANI, but improved solubility. |
| Poly(5-chloro-2-(isopentyloxy)aniline) | The isopentyloxy group improves solubility; both substituents modulate electronic properties. | Expected to have good solubility in organic solvents with tunable electronic and optical properties. |
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules with a π-conjugated system connecting an electron-donor (D) and an electron-acceptor (A) group (a D-π-A structure) can exhibit large second-order NLO responses.
Substituted anilines are excellent candidates for NLO materials. The aniline group itself (specifically the amino group -NH2) acts as an electron donor. Theoretical studies have investigated how additional substituents on the aniline ring can modulate the NLO properties, particularly the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govnih.gov
For 5-Chloro-2-(isopentyloxy)aniline, the key features relevant to NLO properties are:
Electron Donor: The isopentyloxy group (-OC5H11) at the ortho-position is a strong electron-donating group.
Electron Acceptor: The chloro group (-Cl) at the meta-position (relative to the isopentyloxy group) is a weak electron-withdrawing group.
Conjugated System: The benzene (B151609) ring provides the π-system for charge transfer.
Theoretical investigations on similar substituted anilines have found that the first-order hyperpolarizability increases when the compound has a strong donor and a strong acceptor. nih.gov While the chloro group is not a strong acceptor, the combination of a strong ether donor and a halogen can still lead to significant NLO properties. The relative positions of the substituents are also crucial. Studies have shown that placing an electron-donating group at the 2-position and an electron-accepting group can enhance NLO response. nih.gov Thus, materials derived from 5-Chloro-2-(isopentyloxy)aniline, such as in a polymer or a chromophore, could be explored for their NLO potential.
"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or electric potential. Polyaniline and its derivatives are well-known electrochromic materials, meaning they change color in response to an applied voltage. nih.govacs.org This property makes them ideal for applications in smart windows, displays, and sensors. mdpi.com
The electrochromic behavior of PANI stems from its ability to exist in multiple, stable oxidation states, each with a distinct color. nih.gov For example, the fully reduced leucoemeraldine form is transparent or yellow, the half-oxidized emeraldine (B8112657) salt is green, and the fully oxidized pernigraniline form is blue or violet.
By using a substituted monomer like 5-Chloro-2-(isopentyloxy)aniline, the electrochromic properties of the resulting polymer can be tuned. The electronic effects of the chloro and isopentyloxy groups would alter the potentials at which these redox transitions occur and could also modify the colors of the different states. Research on other substituted PANIs has shown that functionalization is a key strategy for developing new electrochromic materials with tailored properties. researchgate.net Polymers derived from 5-Chloro-2-(isopentyloxy)aniline could thus function as the active layer in stimuli-responsive electrochromic devices. acs.orgmdpi.com
Beyond electrochromism, the incorporation of specific functional groups can impart other "smart" behaviors. For instance, the amine groups in the polymer backbone can be protonated or deprotonated, making the material responsive to pH. nih.govnih.gov While less common for PANI derivatives, the isopentyloxy group could potentially influence thermoresponsive behavior in certain polymer architectures. upd.edu.phresearchgate.net
Role in Chemical Catalyst Design and Development
The aniline functional group is a versatile component in the design of both organocatalysts and ligands for metal-catalyzed reactions.
In the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, aniline derivatives are frequently employed as potent nucleophiles. The electron-rich nature of the aniline ring allows it to participate in a variety of asymmetric C-H functionalization reactions. Chiral phosphoric acids are often used as catalysts to control the stereochemistry of these transformations.
Aniline derivatives can undergo highly regio- and enantioselective reactions, such as:
Friedel-Crafts Alkylation: The aniline ring attacks an electrophile, forming a new carbon-carbon bond. This has been used to synthesize chiral triarylmethanes.
[3+2] Annulation: Aniline derivatives can act as a three-atom component in cycloaddition reactions to construct complex, five-membered heterocyclic rings.
In these reactions, the electronic nature of the substituents on the aniline ring is critical. The electron-donating isopentyloxy group in 5-Chloro-2-(isopentyloxy)aniline would activate the ring towards nucleophilic attack, while the chloro group would modulate the regioselectivity of the reaction.
In metal-catalyzed reactions, ligands bound to the metal center are crucial for controlling the catalyst's activity, stability, and selectivity. While not a classic ligand in itself, 5-Chloro-2-(isopentyloxy)aniline can serve as a valuable precursor or ancillary ligand in modern catalyst systems, particularly with palladium.
Recent research has focused on the development of well-defined, air- and moisture-stable Palladium(II) precatalysts for cross-coupling reactions. A successful strategy involves creating complexes of the type [(NHC)PdCl2(L)], where NHC is an N-heterocyclic carbene and L is a weakly coordinating "throw-away" ligand. Substituted anilines have proven to be an excellent class of ligands (L) for this purpose.
The synthesis of these catalysts involves reacting a substituted aniline with a palladium-NHC dimer. The aniline ligand stabilizes the Pd(II) center, making the complex easy to handle and store. In the catalytic cycle, the aniline is readily displaced, allowing the active catalyst to form. The electronic and steric properties of the aniline ligand can be fine-tuned to optimize catalyst performance for specific reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.
The use of 5-Chloro-2-(isopentyloxy)aniline in this context would offer a specific electronic profile to the precatalyst, potentially influencing its activation rate and efficacy in challenging coupling reactions. Studies have successfully synthesized and characterized numerous palladium(II) complexes with various substituted anilines, including chloroanilines, demonstrating the viability of this approach.
| Catalyst System Component | Role of 5-Chloro-2-(isopentyloxy)aniline | Type of Reaction |
| Organocatalysis | Nucleophile | Asymmetric Friedel-Crafts Alkylation, Annulations |
| Palladium(II) Precatalyst | Stabilizing Ancillary Ligand | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination |
Phase Transfer Catalysis in Aniline Chemistry
The principles of phase transfer catalysis (PTC) are widely applied in organic synthesis to facilitate reactions between reactants in immiscible phases. This technique is noted for enhancing reaction rates, improving yields, and offering a greener alternative by reducing the need for organic solvents. However, the scientific literature lacks any specific examples or detailed studies on the application of phase transfer catalysis involving 5-Chloro-2-(isopentyloxy)aniline, either as a reactant or as a molecule synthesized using this method. While PTC is a known method for the alkylation and synthesis of various aniline derivatives, research specifically detailing its use with 5-Chloro-2-(isopentyloxy)aniline has not been found.
Chemical Biology Research Perspectives for 5 Chloro 2 Isopentyloxy Aniline
Interactions with Enzyme Active Sites (Mechanistic Chemical Binding)
The chemical structure of 5-Chloro-2-(isopentyloxy)aniline suggests a potential for interaction with various enzyme active sites, particularly those involved in metabolic transformations. The phenoxyaniline (B8288346) moiety is a known substrate and inhibitor for several enzyme families, most notably the Cytochrome P450 (CYP) superfamily.
Research on phenoxyaniline (POA) analogues, which are structurally related to the core of 5-Chloro-2-(isopentyloxy)aniline, has demonstrated their interaction with CYP2B enzymes. researchgate.net These enzymes are crucial for the metabolism of a wide range of xenobiotics. Studies have shown that POA congeners can act as inhibitors of these enzymes, with their potency being influenced by the substitution pattern on the aromatic rings. researchgate.net For instance, the presence and position of halogen atoms can significantly alter the binding affinity and inhibitory effect.
The binding of these aniline (B41778) derivatives to the enzyme's active site is typically governed by a combination of hydrophobic and electronic interactions. The aniline and ether functionalities can participate in hydrogen bonding with amino acid residues in the active site, while the aromatic rings and the alkyl chain of the isopentyloxy group can engage in hydrophobic and van der Waals interactions. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the aniline ring, potentially influencing its interaction with the heme iron of the CYP enzyme.
A prospective analysis suggests that 5-Chloro-2-(isopentyloxy)aniline could act as a competitive inhibitor of certain CYP isoforms. The isopentyloxy group may orient the molecule within the active site, while the chloroaniline portion interacts with key residues. The inhibitory potential of such compounds is often quantified by their half-maximal inhibitory concentration (IC50). While specific data for 5-Chloro-2-(isopentyloxy)aniline is unavailable, data from related phenoxyaniline congeners against CYP2B6 can provide a reference point for potential activity.
Table 1: Prospective Inhibitory Activity of Phenoxyaniline Analogues against CYP2B6
| Compound | IC50 (µM) |
|---|---|
| Phenoxyaniline (POA) | >100 |
| 2',4',5'-Trichlorophenoxyaniline | 1.8 |
| Hypothetical 5-Chloro-2-(isopentyloxy)aniline | Predicted Moderate to High |
This table is illustrative and based on data from structurally related compounds. researchgate.net The activity of 5-Chloro-2-(isopentyloxy)aniline is a projection.
Ligand-Receptor Binding Studies (Chemical Recognition)
The ability of a small molecule to be recognized by and bind to a specific receptor is fundamental to its pharmacological activity. The structure of 5-Chloro-2-(isopentyloxy)aniline, containing an aniline moiety, is reminiscent of various biogenic amines and synthetic ligands that target a range of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.
Derivatives of aniline and phenoxy compounds have been extensively studied for their binding affinities to these receptors. For example, certain phenylpiperazine derivatives, which contain a substituted aniline-like fragment, exhibit high affinity for serotonin (B10506) (5-HT) receptors. mdpi.com The nature and position of substituents on the aromatic ring, as well as the nature of the linker and the basic amine, are critical for determining the binding affinity and selectivity.
The chloro and isopentyloxy substituents on the aniline ring of 5-Chloro-2-(isopentyloxy)aniline would play a crucial role in its chemical recognition by a receptor. The chlorine atom can participate in halogen bonding or alter the electrostatic potential of the aromatic ring, influencing its interaction with the receptor's binding pocket. The bulky and hydrophobic isopentyloxy group could occupy a hydrophobic pocket within the receptor, potentially contributing to both affinity and selectivity.
Binding affinity is quantitatively expressed by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. While specific Ki values for 5-Chloro-2-(isopentyloxy)aniline are not available, we can extrapolate from data on related aniline and phenoxy derivatives to hypothesize potential targets and affinities.
Table 2: Prospective Binding Affinities of Structurally Related Aniline Derivatives to Various Receptors
| Compound Class | Receptor Target | Ki (nM) Range |
|---|---|---|
| Arylpiperazine Derivatives | 5-HT1A Receptor | 5.8 - 22 |
| Phenylpiperazine-Hydantoin Derivatives | α1A-Adrenergic Receptor | 19.1 - 57.6 |
| Quinoline Derivatives | 5-HT4 Receptor | Subnanomolar to Nanomolar |
| Hypothetical 5-Chloro-2-(isopentyloxy)aniline | Potential for Nanomolar Affinity at Serotonergic or Adrenergic Receptors | Predicted 10 - 500 |
This table is illustrative and based on data from structurally related compound classes. researchgate.netmdpi.comnih.gov The affinity of 5-Chloro-2-(isopentyloxy)aniline is a projection.
Structure-Activity Relationship (SAR) Studies from a Chemical Design Standpoint
From a chemical design perspective, understanding the structure-activity relationship (SAR) is paramount for optimizing a lead compound's biological activity. For 5-Chloro-2-(isopentyloxy)aniline, the three key structural motifs—the chloro-substituted aniline ring, the ether linkage, and the isopentyloxy side chain—each offer avenues for systematic modification to probe and enhance biological interactions.
The Chloro-Substituted Aniline Ring: The position and nature of the halogen substituent on the aniline ring are critical. Studies on related compounds have shown that moving the chloro group or replacing it with other halogens (e.g., fluorine, bromine) can significantly impact both enzyme inhibition and receptor binding affinity. nih.gov For instance, in a series of N-(alkoxy)diphenyl ether carboxamides, the introduction of a halogen on the benzyl (B1604629) group was beneficial for increasing antifungal activity, indicating the importance of halogen substitution in ligand-target interactions. nih.gov Further exploration could involve synthesizing isomers with the chlorine at different positions or introducing a second halogen to modulate the electronic and steric properties.
The Ether Linkage: The oxygen atom of the ether linkage is a potential hydrogen bond acceptor. Its replacement with a sulfur atom (thioether) or an amino group (secondary amine) would alter the geometry and electronic properties of the linker, likely leading to different binding modes and activities. The flexibility of the ether linkage also plays a role in how the molecule adapts to the binding site.
The Isopentyloxy Side Chain: The size, shape, and hydrophobicity of the alkoxy side chain are key determinants of activity. The isopentyl group is a moderately bulky and hydrophobic moiety. Systematic variations of this chain could provide valuable SAR insights:
Chain Length: Shortening (e.g., propoxy, butoxy) or lengthening the alkyl chain could probe the size of the hydrophobic pocket in the target protein.
Branching: Comparing the isopentyl group to a linear pentyl group or a more branched neopentyl group would reveal the importance of steric bulk near the ether linkage.
Cyclic Analogues: Replacing the isopentyloxy group with a cyclopentyloxy or cyclohexyloxy group would introduce conformational rigidity, which can sometimes lead to enhanced affinity and selectivity.
By systematically modifying these three regions of the molecule and assessing the impact on biological activity, a detailed SAR profile for this class of compounds can be established. This knowledge would be instrumental in the rational design of more potent and selective analogues for specific biological targets.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-Chloro-2-(isopentyloxy)aniline |
| Phenoxyaniline (POA) |
| 2',4',5'-Trichlorophenoxyaniline |
| 5-HT1A |
| α1A-Adrenergic Receptor |
| 5-HT4 Receptor |
| N-(alkoxy)diphenyl ether carboxamide |
| Fluorine |
| Bromine |
| Thioether |
| Secondary amine |
| Propoxy |
| Butoxy |
| Pentyl |
| Neopentyl |
| Cyclopentyloxy |
Q & A
Q. What methodologies are recommended for studying the compound’s interaction with serum proteins in pharmacokinetic assays?
- Methodology :
- Equilibrium dialysis : Measure protein binding (%) using radiolabeled compound.
- Circular dichroism (CD) : Monitor conformational changes in albumin upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
